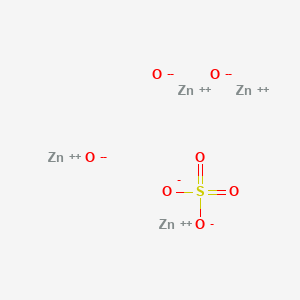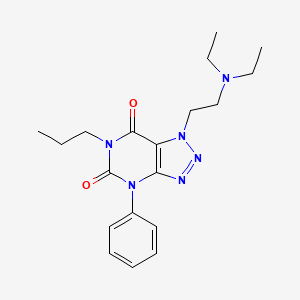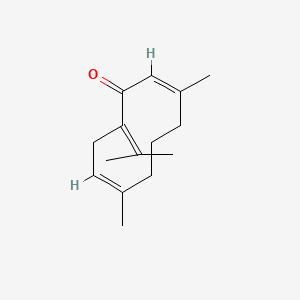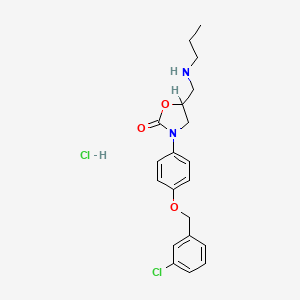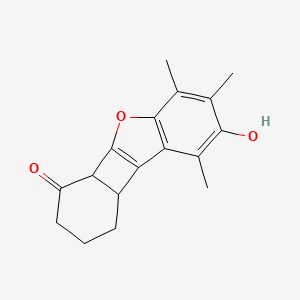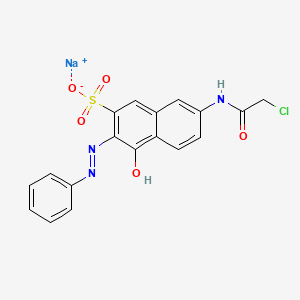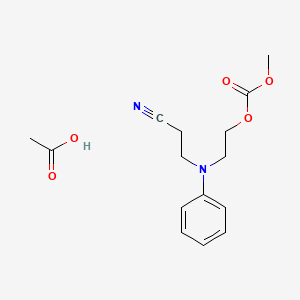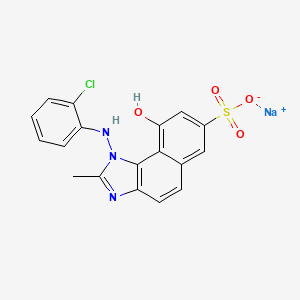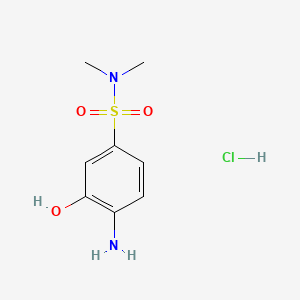
4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride is a chemical compound with the molecular formula C8H13ClN2O3S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its solid physical form and is typically stored in a dark place under an inert atmosphere at room temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride involves several steps. One common method includes the reaction of 4-nitro-3-hydroxybenzenesulfonamide with dimethylamine under specific conditions to yield the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-3-hydroxybenzenesulfonamide: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.
4-Nitro-3-hydroxybenzenesulfonamide: Contains a nitro group instead of an amino group, leading to different biological activities.
N,N-Dimethylbenzenesulfonamide: Lacks the hydroxyl and amino groups, affecting its chemical behavior and applications.
Uniqueness
4-Amino-3-hydroxy-N,N-dimethylbenzenesulphonamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Propiedades
Número CAS |
94248-95-0 |
|---|---|
Fórmula molecular |
C8H13ClN2O3S |
Peso molecular |
252.72 g/mol |
Nombre IUPAC |
4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C8H12N2O3S.ClH/c1-10(2)14(12,13)6-3-4-7(9)8(11)5-6;/h3-5,11H,9H2,1-2H3;1H |
Clave InChI |
QJOZXGDAAUQZEY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene]](/img/structure/B12693754.png)
